

# EKI-785: A Technical Guide to an Irreversible EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the compound EKI-785 (also known as **CL-387785**), a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support research and development efforts by providing detailed data on its biochemical and cellular activity, experimental protocols, and mechanism of action.

# **Core Compound Properties**

EKI-785 is a small molecule inhibitor belonging to the 4-anilinoquinazoline class of compounds. [1][2] It has been investigated for its potential therapeutic applications, particularly in the context of cancers characterized by the overexpression or mutation of EGFR.[1][2][3]

| Property         | Value                  | Reference    |
|------------------|------------------------|--------------|
| Synonyms         | CL-387785, WAY-EKI 785 | [4][5][6][7] |
| Chemical Formula | C18H13BrN4O            | [6]          |
| Molecular Weight | 381.23 g/mol           | [4][6]       |
| CAS Number       | 194423-06-8            | [6][7]       |

## **Mechanism of Action**







EKI-785 functions as an irreversible inhibitor of EGFR tyrosine kinase.[1][2][5][6] It covalently binds to the EGFR protein, leading to a sustained blockade of its signaling activity.[1][2][6] This mechanism involves competing with ATP for its binding site on the EGFR kinase domain.[1][2] By inhibiting EGFR, EKI-785 effectively blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][2]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. EKI-785 : Drug Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. CL-387785 | EGFR | TargetMol [targetmol.com]
- To cite this document: BenchChem. [EKI-785: A Technical Guide to an Irreversible EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1684470#eki-785-compound-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com